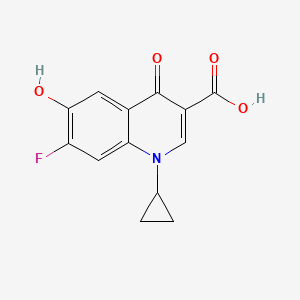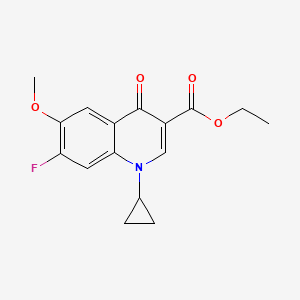
槟榔碱乙酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Arecaidine Ethyl Ester Hydrochloride is extensively used in scientific research, particularly in the study of muscarinic acetylcholine receptors. These receptors are crucial in various neurological processes, and the compound’s ability to bind to these receptors makes it valuable in drug development and molecular imaging studies . It has been used to investigate the binding affinity and selectivity of different ligands towards muscarinic acetylcholine receptor subtypes, which has implications in understanding diseases such as Alzheimer’s, Parkinson’s, and schizophrenia .
作用机制
Target of Action
Arecaidine Ethyl Ester Hydrochloride, also known as 3-Pyridinecarboxylic Acid 1,2,5,6-Tetrahydro-1-Methyl Ethyl Ester Monohydrochloride, is a derivative of Arecoline . Arecoline is the principal active compound of the Areca nut and has been found to have a wide spectrum of pharmacological activities . The primary targets of Arecaidine Ethyl Ester Hydrochloride are likely to be similar to those of Arecoline, which include various receptors in the nervous, cardiovascular, digestive, and endocrine systems .
生化分析
Biochemical Properties
Arecaidine Ethyl Ester Hydrochloride interacts with muscarinic acetylcholine receptors . It is an Arecaidine derivative that plays a significant role in biochemical reactions, particularly those involving these receptors . The nature of these interactions is primarily binding, where Arecaidine Ethyl Ester Hydrochloride binds to the receptors to exert its effects .
Cellular Effects
The effects of Arecaidine Ethyl Ester Hydrochloride on various types of cells and cellular processes are primarily mediated through its interaction with muscarinic acetylcholine receptors . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Arecaidine Ethyl Ester Hydrochloride involves binding interactions with muscarinic acetylcholine receptors . This binding can lead to changes in gene expression and influence various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Arecaidine Ethyl Ester Hydrochloride typically involves the esterification of Arecaidine with ethanol in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an acidic environment to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt form .
化学反应分析
Types of Reactions: Arecaidine Ethyl Ester Hydrochloride, being an ester, primarily undergoes hydrolysis reactions. These reactions can be catalyzed by either acids or bases .
Common Reagents and Conditions:
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis (Saponification): Involves the reaction of the ester with a base such as sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.
Major Products Formed:
Acidic Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Basic Hydrolysis: Produces the corresponding carboxylate salt and ethanol.
相似化合物的比较
Arecoline: Another alkaloid found in areca nut, known for its muscarinic agonist properties.
Guvacoline: A related compound with similar biological activities.
Guvacine: Another derivative with distinct pharmacological effects.
Uniqueness: Arecaidine Ethyl Ester Hydrochloride is unique due to its specific binding affinity and selectivity towards muscarinic acetylcholine receptors. This makes it particularly useful in research focused on these receptors, providing insights into their role in various neurological conditions .
属性
IUPAC Name |
ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHNLWWLYHVIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(C1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719849 |
Source


|
| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-50-3 |
Source


|
| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/new.no-structure.jpg)


![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)






![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
